

Spectroscopic Profile of O-Isopropyl Methylphosphonochloridate: A Technical Guide

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Compound of Interest

Compound Name: Chlorosarin

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Introduction

O-isopropyl methylphosphonochloridate, also known as **chlorosarin**, is an organophosphorus compound with the chemical formula $C_4H_{10}ClO_2P$. It is a key precursor in the synthesis of the nerve agent sarin, and as such, its chemical and spectroscopic properties are of significant interest for detection, verification, and research purposes.^[1] This technical guide provides an in-depth overview of the spectroscopic characteristics of O-isopropyl methylphosphonochloridate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the analysis and characterization of this and related compounds.

Chemical Properties

O-isopropyl methylphosphonochloridate is a colorless liquid with a molecular weight of 156.55 g/mol.^[1] It is reactive with water, undergoing hydrolysis to form isopropyl methylphosphonic acid and hydrochloric acid.^[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for O-isopropyl methylphosphonochloridate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of O-isopropyl methylphosphonochloridate. The key active nuclei are ^1H , ^{13}C , and ^{31}P .

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results	Data not available in search results	Data not available in search results	Isopropyl -CH
Data not available in search results	Data not available in search results	Data not available in search results	Isopropyl -CH ₃
Data not available in search results	Data not available in search results	Data not available in search results	P-CH ₃

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	Isopropyl -CH
Data not available in search results	Isopropyl -CH ₃
Data not available in search results	P-CH ₃

Table 3: ^{31}P NMR Spectroscopic Data

Chemical Shift (δ) ppm	Reference
Data not available in search results	85% H ₃ PO ₄

Note: While specific NMR data for O-isopropyl methylphosphonochloridate was not found in the provided search results, related compounds show characteristic shifts. For example, the ^{31}P chemical shift for sarin (O-isopropyl methylphosphonofluoridate) appears as a doublet at

30.891/37.344 ppm due to coupling with fluorine.[3] General ^{31}P NMR chemical shifts for phosphoryl compounds can vary widely depending on the substituents.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Infrared (IR) Absorption Bands

Wavenumber (cm^{-1})	Assignment
Data not available in search results	P=O stretch
Data not available in search results	P-O-C stretch
Data not available in search results	P-Cl stretch
Data not available in search results	C-H stretch (isopropyl)
Data not available in search results	C-H bend (isopropyl)
Data not available in search results	P-CH ₃

Note: Specific IR data for O-isopropyl methylphosphonochloridate was not found. However, for the related compound sarin, characteristic IR bands are observed for the P=O, P-O-C, and P-F bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and structure.

Table 5: Mass Spectrometry Fragmentation Data

m/z	Ion
156	[M] ⁺ (Molecular Ion)
Data not available in search results	[M-Cl] ⁺
Data not available in search results	[M-OCH(CH ₃) ₂] ⁺
Data not available in search results	[M-CH ₃] ⁺

Note: The molecular weight of O-isopropyl methylphosphonochloridate is 156.55 g/mol, which would correspond to the molecular ion peak in the mass spectrum.^[1] The fragmentation pattern would be expected to show losses of the chlorine atom, the isopropoxy group, and the methyl group.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for organophosphorus compounds are outlined below. These are general procedures and may require optimization for O-isopropyl methylphosphonochloridate.

NMR Spectroscopy

- **Sample Preparation:** Dissolve a small amount of the sample (typically 5-25 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
- **Instrumentation:** Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- **¹H NMR:** Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- **¹³C NMR:** Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.
- **³¹P NMR:** Acquire the spectrum using a proton-decoupled pulse sequence. The chemical shifts should be referenced to an external standard of 85% H₃PO₄.

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a small drop of the liquid is placed directly on the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$).
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

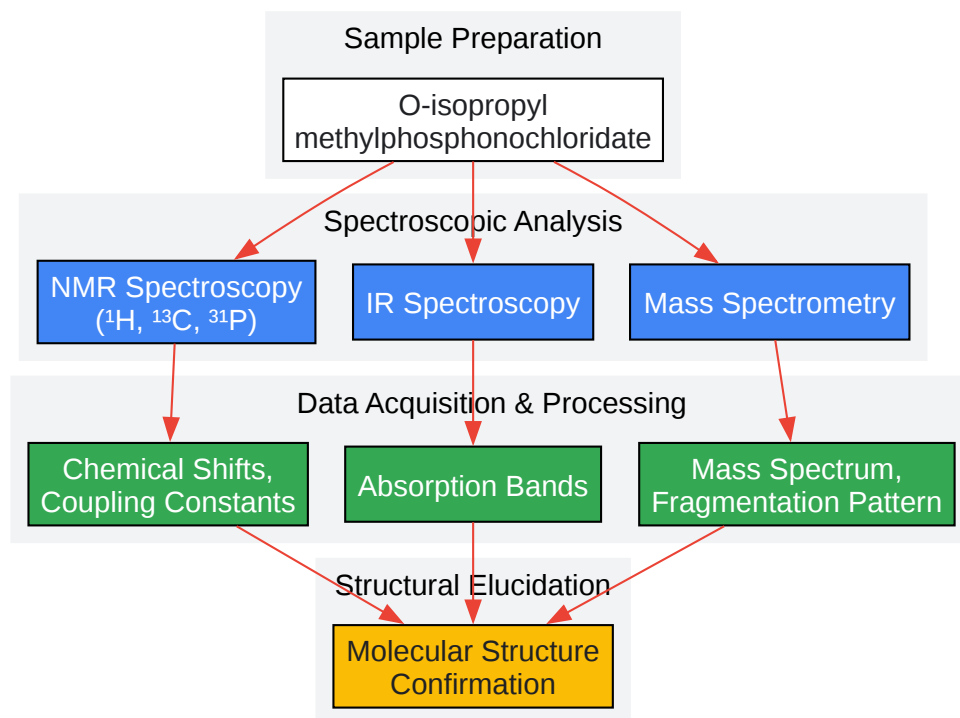
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS) for separation from impurities.
- **Ionization:** Use a suitable ionization technique, such as Electron Ionization (EI) or Chemical Ionization (CI).
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of each ion.
- **Data Analysis:** The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio.

Visualizations

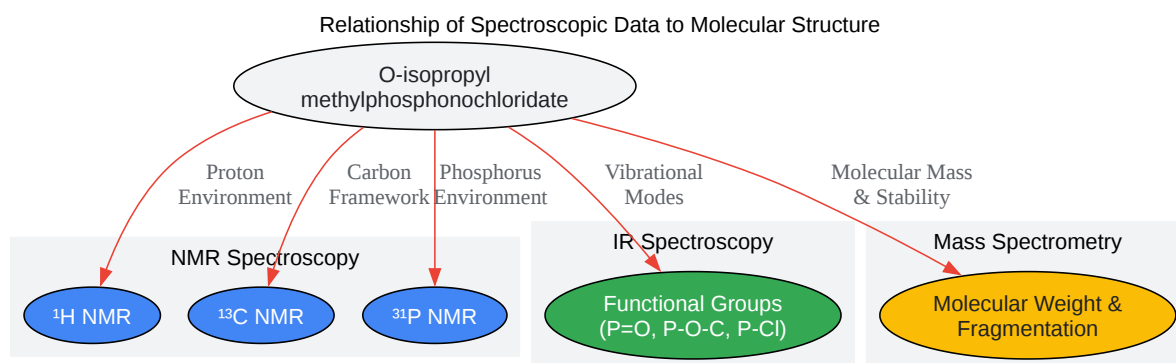
Experimental Workflow for Spectroscopic Analysis

Experimental Workflow for Spectroscopic Analysis of O-isopropyl methylphosphonochloridate

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Caption: Workflow for the spectroscopic analysis of O-isopropyl methylphosphonochloridate.

Logical Relationship of Spectroscopic Data to Molecular Structure



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Caption: How different spectroscopic techniques probe the molecular structure.

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